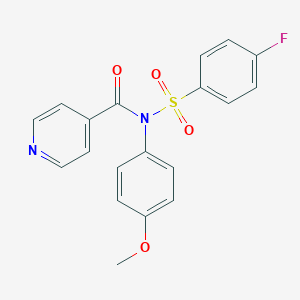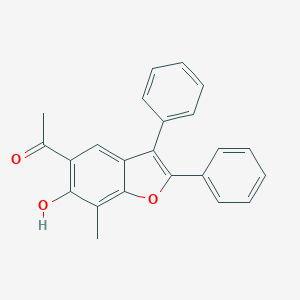
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide-based compound that is capable of selectively inhibiting the activity of phospholipase D (PLD) enzymes.
作用机制
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the activity of PLD enzymes by binding to their catalytic domain. PLD enzymes play a crucial role in the production of phosphatidic acid, which is involved in various cellular processes such as cell proliferation, survival, and inflammation. By inhibiting the activity of PLD enzymes, this compound can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce the production of inflammatory mediators in immune cells. Additionally, this compound can protect neurons from oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selectivity for PLD enzymes. This allows for specific inhibition of PLD activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, as sulfonamide-based compounds can be toxic to cells at high concentrations.
未来方向
There are several future directions for research on 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective PLD inhibitors based on the structure of this compound. Additionally, studying the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for its potential use in clinical settings.
In conclusion, this compound is a sulfonamide-based compound that selectively inhibits the activity of PLD enzymes. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, further research on its pharmacology and potential clinical use can provide valuable insights for future drug development.
合成方法
The synthesis of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methoxybenzenesulfonyl chloride and isonicotinic acid, which forms 4-methoxy-N-isonicotinoylbenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to form this compound.
科学研究应用
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the activity of PLD enzymes that are involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases, as PLD enzymes are involved in the production of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and excitotoxicity.
属性
分子式 |
C19H15FN2O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
InChI 键 |
FDZFDONERBQVAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
溶解度 |
50.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)


![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

